molecular formula C16H10O5S B2371381 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 326886-51-5

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2371381
CAS No.: 326886-51-5
M. Wt: 314.31
InChI Key: PKAKGUPIYIPJKF-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for research in medicinal chemistry.

Scientific Research Applications

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate involves multiple steps. One common method includes the reaction of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in the presence of bromoethane, followed by the reaction with 2-acetylthiophene and t-butoxide in dimethyl sulfoxide (DMSO). The reaction mixture is then subjected to chromatographic separation to obtain the desired product .

Chemical Reactions Analysis

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-oxo-2-(thiophen-2-yl)ethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5S/c17-12(14-6-3-7-22-14)9-20-15(18)11-8-10-4-1-2-5-13(10)21-16(11)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAKGUPIYIPJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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